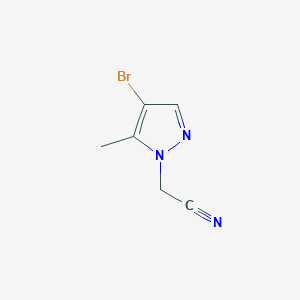

2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile

説明

Historical Development of Pyrazole-Nitrile Derivatives

The integration of nitrile groups into pyrazole frameworks emerged as a natural extension of early pyrazole syntheses, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization. Initial efforts focused on unsubstituted pyrazole systems, but by the mid-20th century, researchers began exploring nitrile incorporation to enhance reactivity and derivatization potential. The nitrile group’s electron-withdrawing character was recognized to modulate pyrazole’s aromaticity, enabling selective electrophilic substitutions at the 4-position—a trend later exploited in brominated derivatives.

A pivotal advancement occurred with the adoption of Vilsmeier–Haack formylation, as demonstrated in the synthesis of pyrazole-4-carbaldehydes. Subsequent oxidation or substitution reactions converted these aldehydes into nitriles, establishing reliable pathways for nitrile-functionalized pyrazoles. For example, 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile likely derives from O-allylated pyrazole intermediates subjected to sequential formylation, bromination, and cyanation. Modern catalytic methods, including copper-mediated cyanation, have further streamlined access to such compounds, achieving yields exceeding 95% under optimized conditions.

Table 1: Key Synthetic Milestones in Pyrazole-Nitrile Chemistry

| Era | Methodology | Key Innovation | Yield Range |

|---|---|---|---|

| Pre-1950s | Diazomethane cyclization | Base pyrazole synthesis | 30–50% |

| 1970s | Vilsmeier–Haack formylation | 4-Position functionalization | 60–75% |

| 2000s | Transition metal-catalyzed cyanation | Direct C–CN bond formation | 70–95% |

| 2020s | Multicomponent cyclocondensation | One-pot nitrile integration | 80–99% |

特性

IUPAC Name |

2-(4-bromo-5-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMOGMGGNVJMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride as the base and dimethylformamide as the solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

化学反応の分析

Types of Reactions

2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

Substitution: Products include azides, cyanides, and thiols.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include primary amines.

科学的研究の応用

2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and modulators of biological pathways.

Materials Science: It is used in the synthesis of advanced materials with unique photophysical properties.

Biological Research: It is used in the study of enzyme mechanisms and as a probe for biological assays.

Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific compound it is used to synthesize.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile with key analogs:

Electronic and Steric Effects

- HOMO-LUMO Distribution : DFT studies on pyrazole derivatives show that electron-withdrawing groups (Br, CN) localize electron density on the pyrazole ring, lowering HOMO energy and enhancing electrophilicity.

- Steric Hindrance : Bulky substituents like the dual methyl groups in CAS 1484652-42-7 reduce accessibility to the reactive site, impacting reaction yields.

Analytical Characterization

生物活性

2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative notable for its diverse biological activities. This compound, characterized by its bromine and methyl substitutions on the pyrazole ring, has garnered interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C6H6BrN3, with a molecular weight of approximately 202.03 g/mol.

Chemical Structure

The structural features of this compound are crucial for its biological activity. The compound includes:

- Pyrazole Ring : A five-membered ring structure that contributes to the compound's reactivity.

- Bromo Group : Located at the 4-position, it enhances the compound's electrophilicity.

- Methyl Group : Positioned at the 5-position, it may influence steric and electronic properties.

- Acetonitrile Group : This functional group can affect solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For example, certain analogs have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain response. This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems. The presence of halogen and alkyl substituents influences its binding affinity to target proteins, potentially leading to:

- Enzyme Inhibition : Compounds may act as competitive or non-competitive inhibitors for various enzymes involved in metabolic pathways.

- Receptor Modulation : Altering receptor activity can affect signaling cascades associated with disease processes.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Utilizing appropriate starting materials such as hydrazine derivatives and α-bromoketones.

- Substitution Reactions : Introducing the bromo and methyl groups via electrophilic aromatic substitution methods.

- Coupling with Acetonitrile : Finalizing the structure by linking the acetonitrile moiety through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。